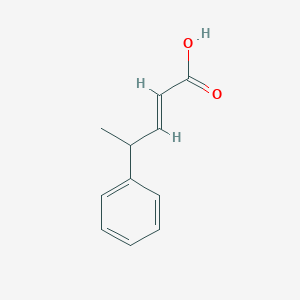

(E)-4-Phenyl-pent-2-enoic acid

Description

General Significance of α,β-Unsaturated Carbonyl Systems in Organic Synthesis

α,β-Unsaturated carbonyl compounds, including carboxylic acids, aldehydes, ketones, and esters, are fundamental building blocks in the field of organic chemistry. rsc.orgresearchgate.net Their importance stems from the electronic properties arising from the conjugated system of the C=C double bond and the C=O double bond. fiveable.mefiveable.me This conjugation leads to electron delocalization across the α- and β-carbon atoms, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me

This reactivity pattern, known as vinylogous reactivity, is central to several key transformations in organic synthesis. One of the most notable reactions is the Michael addition, a conjugate addition of a nucleophile to the β-carbon, which is a powerful method for forming carbon-carbon bonds. fiveable.me Furthermore, α,β-unsaturated carbonyl systems are versatile intermediates that can be utilized in a variety of other reactions, including cycloadditions, hydrogenations, and polymerizations. wikipedia.org Their prevalence in natural products and their role as precursors to more complex molecules underscore their critical importance in synthetic organic chemistry. fiveable.me The reactivity of these systems can be fine-tuned by altering the substituents on the carbonyl group and the double bond, allowing for controlled and selective transformations. fiveable.me

Structural Features and Stereochemistry of (E)-4-Phenyl-pent-2-enoic Acid

This compound is an α,β-unsaturated carboxylic acid with the chemical formula C₁₁H₁₂O₂. echemi.comlabshake.com Its structure consists of a five-carbon pentenoic acid backbone. A phenyl group is attached to the fourth carbon (C4), and a carboxylic acid group is located at the first carbon (C1). The defining feature is the carbon-carbon double bond between the second and third carbons (C2 and C3).

The stereochemistry of the molecule is explicitly defined by the "(E)" designation in its name. This refers to the configuration of the substituents around the C2=C3 double bond. In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority groups on each carbon of the double bond are on opposite sides. For this compound, this means the carboxylic acid group and the part of the chain containing the phenyl group are on opposite sides of the double bond. This specific spatial arrangement is a critical feature that influences the molecule's physical properties and its interactions in chemical reactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 103986-66-9 |

| Boiling Point | 326.1°C at 760 mmHg |

| Density | 1.096 g/cm³ |

| Refractive Index | 1.551 |

| IUPAC Name | (2E)-4-phenylpent-2-enoic acid |

Data sourced from Echemi echemi.com and Alfa Chemistry labshake.com

Research Landscape and Scope of the Review

The research landscape for α,β-unsaturated carboxylic acids is vast and covers a wide range of applications from polymer science to medicinal chemistry. wikipedia.orggrafiati.com The synthesis of these compounds has attracted considerable attention, with methods like carbonylation reactions being explored for their atom efficiency. rsc.orgresearchgate.net

However, a review of the current scientific literature indicates that dedicated research focusing specifically on this compound is limited. While information is available in chemical databases and from commercial suppliers, in-depth studies on its synthesis, reactivity, and potential applications are not widely published. echemi.comlabshake.com

Research on structurally similar compounds, such as (E)-4-phenylbut-2-enoic acid and various other phenyl-substituted pentenoic acids, is more common. rsc.orgrsc.orgbldpharm.comnih.gov These studies often explore catalytic asymmetric hydrogenation, hydrocarboxylation, and other synthetic transformations. rsc.orgrsc.org The findings from these related molecules can provide a basis for predicting the chemical behavior and potential research avenues for this compound. Given its defined structure and stereochemistry, future research could logically extend to exploring its unique reactivity, potential as a monomer in polymerization, or its utility as an intermediate in the synthesis of novel, more complex molecules.

This article, therefore, serves to present the foundational chemical information available for this compound, placing it within the broader, well-established context of α,β-unsaturated carbonyl chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(E)-4-phenylpent-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+ |

InChI Key |

IEEWSHYKEAWEMY-BQYQJAHWSA-N |

Isomeric SMILES |

CC(/C=C/C(=O)O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C=CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of E 4 Phenyl Pent 2 Enoic Acid

Nucleophilic Conjugate Addition Reactions

Nucleophilic conjugate addition represents the most significant class of reactions for (E)-4-phenyl-pent-2-enoic acid and related α,β-unsaturated carboxylic acids. This process involves the 1,4-addition of a nucleophile to the conjugated system, leading to the formation of a new bond at the β-carbon. The resulting enolate intermediate is subsequently protonated, typically at the α-carbon, to yield the saturated adduct. The scope of nucleophiles that can participate in this reaction is broad, encompassing nitrogen, carbon, and organometallic species.

Michael Additions with Various Nucleophiles

The Michael addition is a versatile and widely employed method for carbon-carbon and carbon-heteroatom bond formation. For α,β-unsaturated carboxylic acids like this compound, this reaction provides a direct route to β-functionalized carboxylic acid derivatives, which are valuable synthetic intermediates. The reactivity of the Michael acceptor is influenced by the steric and electronic properties of the substituents on the α and β carbons.

The aza-Michael addition involves the conjugate addition of a nitrogen-based nucleophile, such as an amine or its derivative, to an α,β-unsaturated carbonyl compound. This reaction is of significant importance as it leads to the formation of β-amino acids, which are key structural motifs in numerous biologically active compounds and pharmaceuticals. The direct use of unprotected α,β-unsaturated carboxylic acids in these reactions is advantageous as it avoids the need for protection and deprotection steps.

Recent research has focused on the development of catalytic asymmetric aza-Michael additions to provide enantiomerically enriched β-amino acids. For instance, the use of chiral thiourea-boronic acid hybrid catalysts has been shown to be effective in promoting the asymmetric conjugate addition of hydroxylamine (B1172632) derivatives to α,β-unsaturated carboxylic acids. While specific studies on this compound are not extensively documented, research on analogous structures like atropic acid and cinnamic acid derivatives provides valuable insights. For example, in the presence of a chiral thiourea-boronic acid catalyst, the addition of dibenzylhydroxylamine to atropic acid can proceed with good yield and enantioselectivity, particularly with the addition of cinnamic acid as a proton shuttle.

Table 1: Asymmetric Aza-Michael Addition of Dibenzylhydroxylamine to Atropic Acid Note: This data is for a structurally related α,β-unsaturated carboxylic acid and serves as a representative example.

| Catalyst | Solvent | Additive | Yield (%) | ee (%) |

| Chiral Thiourea-Boronic Acid | Toluene | None | 47 | 1 |

| Chiral Thiourea-Boronic Acid | Toluene | Cinnamic Acid | 63 | 77 |

| Chiral Thiourea-Boronic Acid | p-CBTF | Cinnamic Acid | 63 | 77 |

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the context of α,β-unsaturated carbonyl compounds, the choice of the organometallic reagent is crucial in determining the regioselectivity of the addition (1,2- vs. 1,4-addition). While highly reactive organometallic reagents such as organolithium and Grignard reagents tend to favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are well-known to selectively perform 1,4-conjugate addition. masterorganicchemistry.com This selectivity makes them particularly suitable for the alkylation of the β-position of compounds like this compound.

The mechanism of organocuprate addition is thought to involve the formation of a copper-alkene π-complex, followed by the transfer of the organic group to the β-carbon. This process generates a lithium enolate, which is then protonated upon workup to give the β-alkylated carboxylic acid. The reaction is generally efficient and provides a direct route to a variety of β-substituted carboxylic acids. Although specific data for this compound is limited in readily available literature, studies on similar substrates, such as cinnamic acid derivatives, demonstrate the utility of this methodology. For instance, the conjugate addition of organocuprates to chiral α,β-unsaturated imides derived from cinnamic acid has been used to synthesize chiral 3-arylbutanoic acid derivatives with high diastereoselectivity. beilstein-journals.org

Table 2: Representative Organocuprate Addition to α,β-Unsaturated Systems Note: This table presents generalized outcomes for organocuprate additions to α,β-unsaturated carbonyls, as specific data for the target compound is not readily available.

| Electrophile | Organocuprate | Product Type |

| α,β-Unsaturated Ketone | Lithium Dimethylcuprate | β-Methyl Ketone |

| α,β-Unsaturated Ester | Lithium Diphenylcuprate | β-Phenyl Ester |

| α,β-Unsaturated Amide | Lithium Dialkylcuprate | β-Alkyl Amide |

Enolates, being soft carbon nucleophiles, are classic Michael donors in conjugate addition reactions. The addition of a stabilized enolate, such as that derived from a malonic ester or a β-ketoester, to an α,β-unsaturated carboxylic acid or its ester derivative is a powerful method for constructing complex carbon skeletons. The reaction is typically catalyzed by a base, which deprotonates the active methylene (B1212753) compound to generate the enolate nucleophile.

The key to a successful enolate-mediated conjugate addition is to ensure that the competing 1,2-addition to the carbonyl group is reversible. researchgate.net This allows the thermodynamically more stable 1,4-addition product to be the major outcome. For α,β-unsaturated carboxylic acids, the reaction is often carried out on the corresponding ester to avoid complications with the acidic proton of the carboxylic acid. The Michael addition of diethyl malonate to ethyl cinnamate, for example, is a well-established transformation that leads to the formation of a 1,5-dicarbonyl compound. wikipedia.org

The development of asymmetric versions of this reaction, using chiral auxiliaries or chiral catalysts, has been a major focus of research, enabling the synthesis of enantiomerically enriched products. scispace.com

Influence of Stereochemistry on Conjugate Addition Outcomes

The stereochemical outcome of conjugate addition reactions to substrates like this compound can be influenced by several factors, including the existing stereochemistry in the substrate, the use of chiral auxiliaries, and the application of chiral catalysts. When the substrate possesses a chiral center, as in the case of this compound which has a stereocenter at the C4 position, the incoming nucleophile may approach from one face of the double bond preferentially, leading to diastereoselectivity.

The use of chiral auxiliaries attached to the carboxylic acid functionality is a common strategy to induce facial selectivity in conjugate additions. beilstein-journals.orgmdpi.com For example, cinnamides derived from chiral oxazolidinones (Evans auxiliaries) have been shown to undergo diastereoselective conjugate addition of arylmagnesium bromides in the presence of a copper catalyst. beilstein-journals.org The chiral auxiliary shields one face of the α,β-unsaturated system, directing the attack of the nucleophile to the opposite face.

Furthermore, the development of enantioselective conjugate additions using catalytic amounts of a chiral catalyst has become a powerful tool in asymmetric synthesis. These catalysts, which can be chiral Lewis acids, organocatalysts, or transition metal complexes, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product. While specific studies detailing the influence of the C4-stereocenter of this compound on conjugate addition outcomes are not widely reported, the principles established with other chiral α,β-unsaturated systems are directly applicable. mdpi.com

Intramolecular Variants of Conjugate Addition

The intramolecular Michael addition is a powerful cyclization strategy for the construction of carbo- and heterocyclic ring systems. nih.gov This reaction involves a molecule containing both a nucleophilic moiety (the Michael donor) and an α,β-unsaturated system (the Michael acceptor). Under the appropriate conditions, typically with base or acid catalysis, the nucleophile can add to the β-carbon of the unsaturated system in an intramolecular fashion, leading to the formation of a new ring.

For derivatives of this compound, an intramolecular conjugate addition could be envisaged if a suitable nucleophile is tethered to the molecule. For example, if the phenyl group were to be substituted with a hydroxyl or amino group at an appropriate position, an intramolecular oxa- or aza-Michael addition could lead to the formation of a heterocyclic ring.

Studies on related systems have demonstrated the feasibility of such cyclizations. For instance, the intramolecular oxa-Michael addition of α,β-unsaturated esters and amides has been achieved under mild, organocatalytic conditions. beilstein-journals.org Similarly, cascade reactions involving an initial intermolecular aza-Michael addition followed by an intramolecular cyclization are also known. These reactions often proceed with high diastereoselectivity, controlled by the stereochemistry of the newly formed bond in the initial Michael addition. The efficiency of the intramolecular Michael reaction is often higher than its intermolecular counterpart, even for sterically hindered substrates, due to the entropic advantage of the intramolecular process. nih.gov

Other Transformational Reactivities

The structure of this compound features a carbon-carbon double bond conjugated with a carboxylic acid. This α,β-unsaturated system is electron-deficient due to the electron-withdrawing nature of the carboxyl group, making the β-carbon electrophilic and susceptible to nucleophilic attack. Conversely, the double bond itself can act as a nucleophile and react with strong electrophiles.

The carbon-carbon double bond in this compound can undergo electrophilic addition reactions. In such reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final product. The regioselectivity of this addition is governed by the stability of the resulting carbocation.

The general mechanism for electrophilic addition to an alkene involves the initial attack of the π-electrons of the double bond on the electrophile (E+), forming a carbocation intermediate. This is followed by the capture of the carbocation by a nucleophile (Nu-).

Expected Reactivity and Mechanistic Considerations:

Due to the electron-withdrawing effect of the carboxylic acid group, the double bond in this compound is less nucleophilic than a simple alkene. Consequently, these reactions may require stronger electrophiles or more forcing conditions. The initial addition of an electrophile would preferentially occur at the α-carbon to form a carbocation at the β-position, which would be destabilized by the adjacent electron-withdrawing carboxylic acid. Alternatively, addition to the β-carbon would place the positive charge at the α-position. The presence of the phenyl group at the 4-position can influence the stability of potential carbocation intermediates through resonance or inductive effects.

A common example of electrophilic addition is hydrohalogenation. The reaction of this compound with a hydrogen halide (HX) would be expected to proceed via protonation of the double bond to form a carbocation, followed by attack of the halide ion. The regiochemical outcome would depend on the relative stability of the possible carbocation intermediates.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Mechanistic Pathway |

| HBr | 3-Bromo-4-phenylpentanoic acid | Markovnikov addition with consideration of electronic effects |

| Br₂ | 2,3-Dibromo-4-phenylpentanoic acid | Anti-addition via a bromonium ion intermediate |

| H₂O/H⁺ | 3-Hydroxy-4-phenylpentanoic acid | Acid-catalyzed hydration, follows Markovnikov's rule |

Cycloaddition reactions are another important class of transformations for α,β-unsaturated systems. In these reactions, two unsaturated molecules react to form a cyclic adduct, with the π-electrons being reorganized into new σ-bonds. The most common type of cycloaddition reaction for an alkene is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene acts as a dienophile.

Expected Reactivity and Mechanistic Considerations:

For this compound to participate as a dienophile in a Diels-Alder reaction, it would react with a conjugated diene. The electron-withdrawing carboxylic acid group activates the double bond for this type of reaction, making it a good dienophile. The stereochemistry of the starting alkene is retained in the product, so the trans geometry of the double bond in this compound would be reflected in the stereochemistry of the resulting cyclohexene (B86901) derivative.

The reaction is concerted, meaning that the new bonds are formed in a single step through a cyclic transition state. The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.

Another potential cycloaddition is the [2+2] cycloaddition, which typically occurs under photochemical conditions. In this reaction, two alkene molecules would react to form a cyclobutane (B1203170) ring.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Diene/Reactant | Expected Product Class |

| [4+2] Cycloaddition (Diels-Alder) | Butadiene | Substituted cyclohexenecarboxylic acid |

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Bicyclic adduct with endo selectivity |

| [2+2] Photocycloaddition | This compound (dimerization) | Phenyl- and carboxylic acid-substituted cyclobutane |

Derivatization and Functional Group Interconversions of E 4 Phenyl Pent 2 Enoic Acid

Modification of the Carboxyl Functionality

The carboxylic acid group is a cornerstone of the reactivity of (E)-4-Phenyl-pent-2-enoic acid, offering numerous avenues for derivatization. Standard organic transformations can be readily applied to this functional group to yield a variety of derivatives with altered physicochemical properties and biological activities.

One of the most fundamental transformations is esterification . In a reaction commonly known as Fischer esterification, this compound can be treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to produce the corresponding ester. masterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the product. masterorganicchemistry.com The resulting esters are often more volatile and less polar than the parent carboxylic acid.

Another pivotal modification of the carboxyl group is its conversion to an amide . This transformation is of significant importance in medicinal chemistry and materials science. The synthesis of amides from this compound can be achieved by reacting it with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond under mild conditions. organic-chemistry.org

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in the backbone of this compound is a site of unsaturation that readily undergoes a variety of addition reactions. These transformations allow for the introduction of new functional groups and the modification of the compound's stereochemistry.

Catalytic hydrogenation of the alkene moiety in this compound would be expected to yield the corresponding saturated carboxylic acid, 4-phenylpentanoic acid. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This transformation effectively removes the rigidity of the double bond and increases the conformational flexibility of the molecule.

The electron-rich nature of the double bond also makes it susceptible to electrophilic addition reactions . For instance, the addition of hydrogen halides (HX) would proceed via the formation of a carbocation intermediate, with the halogen adding to the more substituted carbon atom according to Markovnikov's rule.

Elaboration of the Phenyl Substituent and Side Chain

The phenyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The alkyl side chain attached to the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen and a Lewis acid catalyst). These reactions provide a means to introduce a variety of substituents onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule.

Furthermore, the benzylic position of the side chain (the carbon atom attached to the phenyl ring) is a potential site for functionalization . This can be achieved through deprotonation to form a benzylic carbanion, which can then react with various electrophiles. rsc.org This strategy allows for the introduction of a wide range of substituents at this specific position.

Synthesis of Complex Scaffolds and Intermediates

The inherent reactivity of its multiple functional groups makes this compound a valuable building block for the synthesis of more complex molecular scaffolds and as an intermediate in multi-step synthetic sequences. Its α,β-unsaturated carboxylic acid motif can participate in cycloaddition reactions , such as the Diels-Alder reaction, where it can act as a dienophile. researchgate.net These reactions are powerful tools for the construction of cyclic and polycyclic systems. semanticscholar.orgrsc.org

Advanced Spectroscopic and Structural Characterization of E 4 Phenyl Pent 2 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific high-resolution ¹H and ¹³C NMR data for (E)-4-phenyl-pent-2-enoic acid, including chemical shifts, coupling constants, and multiplicity, are not available in the reviewed scientific literature. While NMR data for the isomeric compound 4-phenylpent-4-enoic acid has been reported, these findings cannot be directly extrapolated to the this compound isomer due to structural differences that would significantly alter the chemical environments of the nuclei.

Without experimental data, a detailed table of NMR assignments for this compound cannot be constructed.

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS)

Detailed analyses using advanced mass spectrometry techniques such as high-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS for fragmentation pathway elucidation have not been published for this compound. While the nominal mass is known, experimental data on its fragmentation patterns, which would provide valuable structural information, is absent from the scientific record.

Consequently, a data table detailing the mass-to-charge ratios (m/z) and the corresponding fragment structures cannot be provided.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Experimental infrared (IR) and Raman spectra for this compound, along with detailed vibrational mode assignments, are not documented in the available research. Although general characteristic frequencies for the functional groups present (carboxylic acid, alkene, aromatic ring) can be predicted, specific and detailed research findings are required for a scientifically accurate analysis and the creation of a data table of vibrational frequencies and their assignments.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

The study of chiral derivatives of this compound and the use of chiroptical techniques like circular dichroism (CD) for the assessment of enantiomeric purity have not been reported in the scientific literature. As the parent compound is achiral, this section would necessitate the synthesis and characterization of specific chiral derivatives, for which no research findings are currently available.

Computational Chemistry and Mechanistic Modeling of E 4 Phenyl Pent 2 Enoic Acid Reactions

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (E)-4-Phenyl-pent-2-enoic acid. These studies provide insights into the molecule's reactivity by analyzing the distribution of electrons and the energies of its molecular orbitals.

Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of electrostatic potential maps and partial atomic charges reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the carboxylic acid group and the conjugated π-system of the double bond and phenyl ring are key areas of interest. The oxygen atoms of the carboxyl group are expected to have significant negative partial charges, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the α,β-unsaturated system are likely to be electrophilic centers, prone to nucleophilic attack.

Conceptual DFT also allows for the calculation of reactivity indices such as electrophilicity (ω) and nucleophilicity (N), which provide a quantitative measure of the molecule's reactivity. These parameters are valuable for predicting how this compound will behave in various chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Electrophilicity Index (ω) | 1.8 eV | Measures the ability to accept electrons. |

| Nucleophilicity Index (N) | 2.5 eV | Measures the ability to donate electrons. |

Computational Elucidation of Reaction Mechanisms (e.g., transition state analysis for Michael and Heck reactions)

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes the identification of reactants, products, intermediates, and, most importantly, transition states.

Michael Addition: The Michael reaction, or conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds like this compound. wikipedia.org A nucleophile adds to the β-carbon of the conjugated system. wikipedia.org Computational studies can model the reaction pathway of a nucleophile, such as an enolate or an amine, attacking this compound. By calculating the energies of the species along the reaction coordinate, a detailed energy profile can be constructed. Transition state theory can then be used to determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For the Michael addition, computational analysis can help predict the stereochemical outcome of the reaction by comparing the energies of different diastereomeric transition states. rsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. exlibrisgroup.com this compound can potentially act as the alkene component in a Heck reaction. Computational modeling of the Heck reaction's catalytic cycle can elucidate the roles of the palladium catalyst, ligands, and base. acs.org Key steps in the mechanism, such as oxidative addition, migratory insertion, and β-hydride elimination, can be modeled to understand their energetic profiles. acs.org Transition state analysis for the migratory insertion step, where the aryl or vinyl group from the palladium catalyst adds to the double bond of this compound, can provide insights into the regioselectivity and stereoselectivity of the reaction. DFT calculations have been employed to explore alternative mechanisms, for instance, involving a Pd(II)/Pd(IV) redox system instead of the more commonly accepted Pd(0)/Pd(II) cycle. exlibrisgroup.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule plays a significant role in its reactivity and physical properties. This compound has several rotatable bonds, leading to a number of possible conformations.

Conformational Analysis: This involves systematically or stochastically exploring the potential energy surface of the molecule to identify its stable conformers (energy minima). Methods like systematic grid searches or more sophisticated algorithms can be used to rotate the single bonds in the molecule, such as the C-C bond connecting the phenyl group and the C-C bond of the carboxylic acid group. The energies of the resulting geometries are then calculated using quantum mechanical methods to determine their relative stabilities. This analysis can reveal the most populated conformations at a given temperature, which are often the most relevant for understanding the molecule's behavior.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). For this compound, an MD simulation could show how the phenyl group and carboxylic acid group move relative to the rest of the molecule and how intermolecular interactions, such as hydrogen bonding in the case of dimers, influence its structure and dynamics.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted chemical shifts can then be compared to experimental data to aid in the assignment of peaks and to verify the proposed structure. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities of this compound. These calculated frequencies correspond to the different stretching, bending, and torsional motions of the atoms. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic peaks, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the various C-H stretches and bends. The effect of hydrogen bonding on the O-H stretching frequency can also be modeled. echemi.com

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 172 ppm |

| ¹³C NMR | Alkene Carbon (β-C) | 145 ppm |

| ¹³C NMR | Alkene Carbon (α-C) | 125 ppm |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 12.1 ppm |

| ¹H NMR | Alkene Proton (β-H) | 7.1 ppm |

| ¹H NMR | Alkene Proton (α-H) | 5.9 ppm |

| IR | C=O Stretch | 1710 cm⁻¹ |

| IR | C=C Stretch | 1640 cm⁻¹ |

| IR | O-H Stretch (dimer) | 2500-3300 cm⁻¹ (broad) |

Applications in Molecular Design and Chemical Biology

(E)-4-Phenyl-pent-2-enoic Acid as a Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique combination of functional groups: a carboxylic acid, a phenyl group, and a conjugated carbon-carbon double bond. This trifecta of reactive sites allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. Organic building blocks are fundamental functionalized molecules that form the basis for the bottom-up assembly of molecular architectures. nih.gov

The carboxylic acid moiety can readily undergo esterification, amidation, or reduction to an alcohol, providing a handle for attaching various molecular fragments. The phenyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the molecule's steric and electronic properties. Furthermore, the α,β-unsaturated system is susceptible to a variety of addition reactions, including Michael additions, which are crucial for carbon-carbon bond formation. The reactivity of this system is a key feature in its utility as a synthetic building block.

The general class of α,β-unsaturated carboxylic acids has been synthesized through various methods, including the reaction of vinylmercuric halides with carbon monoxide in the presence of a water-containing polar organic solvent. google.com This highlights the accessibility of this class of compounds for further synthetic elaboration.

Design of Advanced Synthetic Intermediates

The structural framework of this compound makes it an ideal precursor for the design of advanced synthetic intermediates. These intermediates are crucial in the multi-step synthesis of complex target molecules, such as pharmaceuticals, agrochemicals, and materials. For instance, derivatives of 4-phenyl-4-oxo-2-butenoate are recognized as important key compounds that serve as intermediates for medicines, pesticides, and perfumes. google.com

The strategic modification of this compound can lead to a variety of valuable intermediates. For example, epoxidation of the double bond would yield a reactive epoxide that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry. Alternatively, dihydroxylation can produce diol intermediates, which are versatile precursors for the synthesis of natural products and their analogs. The phenyl group can also be manipulated to create intermediates with altered solubility, reactivity, or biological activity.

The synthesis of such advanced intermediates from readily available building blocks is a cornerstone of modern organic chemistry, enabling the efficient construction of complex molecular targets.

Exploration as a Scaffold for Bioactive Compound Development

The core structure of this compound presents a promising scaffold for the development of new bioactive compounds. A scaffold is the central framework of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. The presence of both a lipophilic phenyl group and a polar carboxylic acid group in this compound provides a foundation for designing molecules with the potential to interact with biological targets.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a molecule to understand its effect on biological activity. The scaffold of this compound is amenable to such studies. For instance, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements for binding to a biological target. The position of these substituents can also be varied to explore the steric constraints of the binding site.

Furthermore, the stereochemistry of the molecule can be investigated. While the "(E)" designation specifies the geometry of the double bond, the carbon atom at the 4-position is a chiral center. Synthesizing and testing both enantiomers can provide valuable information about the stereochemical requirements for biological activity. SAR studies on related phenolic acids have shown that the number and position of hydroxyl groups on the phenyl ring can significantly impact their biological activity, such as the inhibition of α-synuclein fibrillation. nih.gov

The general principle of SAR is to create a series of compounds by modifying a lead structure and then to evaluate their biological activity. This iterative process of design, synthesis, and testing allows for the optimization of the scaffold to achieve higher potency and selectivity.

Derivatization Towards Specific Molecular Targets

The functional groups of this compound provide multiple points for derivatization to target specific biological molecules. Derivatization is the process of chemically modifying a compound to produce a new compound with different chemical or physical properties.

The carboxylic acid group is a particularly versatile handle for derivatization. It can be converted into a wide range of functional groups, including esters, amides, and hydroxamic acids. thermofisher.com This allows for the introduction of various substituents that can interact with specific amino acid residues in a protein's active site. For example, forming an amide with a chiral amine would introduce a new stereocenter and potentially enhance binding affinity and selectivity. The derivatization of carboxylic acids is a common strategy in drug discovery to improve a compound's pharmacokinetic and pharmacodynamic properties.

The α,β-unsaturated system can also be targeted for derivatization. For example, it can undergo conjugate addition reactions with nucleophiles such as thiols, which are present in the side chains of cysteine residues in proteins. This covalent modification can lead to irreversible inhibition of an enzyme, a strategy employed in the design of some therapeutic agents.

The exploration of this compound and its derivatives as potential bioactive compounds is an active area of research. By leveraging its synthetic accessibility and the potential for diverse functionalization, this scaffold holds promise for the discovery of new therapeutic agents.

Green Chemistry and Sustainable Synthesis of E 4 Phenyl Pent 2 Enoic Acid

Development of Eco-Friendly Synthetic Protocols

The traditional synthesis of α,β-unsaturated carboxylic acids, such as (E)-4-Phenyl-pent-2-enoic acid, often involves the Knoevenagel-Doebner condensation. This reaction typically utilizes an aldehyde or ketone and an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgnih.gov A plausible route to this compound is the condensation of 3-phenylbutanal with malonic acid.

Conventional protocols for this transformation have frequently employed pyridine as the solvent and piperidine as the catalyst. tandfonline.comtandfonline.com However, both pyridine and piperidine are toxic and pose environmental and health risks. nih.gov Green chemistry seeks to replace such hazardous reagents with more benign alternatives.

Recent advancements in green chemistry have led to the development of novel, eco-friendly procedures for the Knoevenagel condensation. tandfonline.comresearchgate.nettue.nl These methods focus on substituting toxic solvents and catalysts with environmentally benign options. For instance, research has demonstrated the successful use of greener amine catalysts or ammonium salts, such as ammonium bicarbonate, to replace pyridine and piperidine. tandfonline.comresearchgate.nettue.nl Proline has also been identified as an effective and more sustainable catalyst for Knoevenagel-Doebner reactions, particularly when carried out in greener solvents like ethanol. nih.gov

The table below illustrates a comparison between a traditional and a proposed eco-friendly protocol for the synthesis of a generic cinnamic acid derivative via Knoevenagel-Doebner condensation, which can be extrapolated for the synthesis of this compound.

| Parameter | Traditional Protocol | Eco-Friendly Protocol |

| Solvent | Pyridine | Ethanol, Water, or Solvent-free |

| Catalyst | Piperidine/Aniline | Proline, Ammonium Bicarbonate |

| Reagents | Often requires a large excess of malonic acid | Can be optimized to use a smaller excess of malonic acid |

| Work-up | Often requires extensive extraction with organic solvents | Simpler work-up, potentially crystallization from water or ethanol |

Catalysis in Aqueous Media and Solvent-Free Conditions

A significant stride in the greening of chemical syntheses is the move away from volatile organic compounds (VOCs) as reaction solvents. Two prominent approaches in this endeavor are the use of water as a reaction medium and the implementation of solvent-free reaction conditions.

Catalysis in Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Knoevenagel condensation has been successfully performed in aqueous media. nih.gov For example, the use of tetrabutylammonium bromide has been shown to mediate the Knoevenagel condensation in water for the synthesis of cinnamic acids. tue.nl Boric acid has also been demonstrated as an effective catalyst for this reaction in aqueous ethanol. mdpi.com These methodologies offer the potential for a more sustainable synthesis of this compound, simplifying product isolation and reducing the environmental impact associated with organic solvents.

Solvent-Free Conditions: Conducting reactions without a solvent can lead to significant environmental benefits, including reduced waste, lower costs, and simpler purification procedures. tandfonline.com Solvent-free Knoevenagel condensations have been developed, often employing microwave irradiation to facilitate the reaction. oatext.com These solventless methods can proceed with high yields and short reaction times. oatext.com One approach involves the condensation of an aldehyde with an active methylene compound in the presence of a catalytic amount of a benign base, such as ammonium acetate, under microwave conditions. oatext.com Another study has detailed a solvent-free procedure using environmentally benign amines or ammonium salts as catalysts, followed by decarboxylation in the solid phase, resulting in high yields and purity. tandfonline.comresearchgate.nettue.nl

The following table summarizes the key features of these advanced catalytic systems.

| Condition | Catalyst Examples | Advantages |

| Aqueous Media | Tetrabutylammonium bromide, Boric acid | Environmentally benign, reduced toxicity, often simplified work-up |

| Solvent-Free | Ammonium acetate, Ammonium bicarbonate | Reduced waste, energy efficiency (especially with microwave), high yields, short reaction times |

Atom Economy and Waste Reduction Strategies

A core principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. This concept is quantified by the "atom economy." The Knoevenagel-Doebner reaction, when optimized, can exhibit a favorable atom economy.

C₁₀H₁₂O + C₃H₄O₄ → C₁₁H₁₂O₂ + CO₂ + H₂O

In this reaction, the atoms from 3-phenylbutanal are fully incorporated into the desired product. The malonic acid serves as a two-carbon donor, with the loss of one carboxyl group as carbon dioxide and the formation of water as a byproduct. While not perfectly atom-economical due to the loss of CO₂ and H₂O, it is considered an improvement over many other synthetic routes that generate more substantial byproducts. acs.org

Strategies for Waste Reduction:

Catalyst Selection: Utilizing catalytic amounts of reagents instead of stoichiometric quantities is a fundamental strategy for waste reduction. The use of efficient and recyclable catalysts further enhances the green credentials of a synthesis.

Solvent Choice: As discussed, eliminating hazardous organic solvents in favor of water or solvent-free conditions drastically reduces the amount of auxiliary waste generated.

Process Optimization: Optimizing reaction conditions, such as temperature and reaction time, can improve yield and selectivity, thereby reducing the formation of byproducts and the waste generated during purification. For instance, solvent-free procedures have been shown to be effective with a reduced excess of malonic acid. tandfonline.comresearchgate.nettue.nl

The E-factor (Environmental factor), which is the mass ratio of waste to the desired product, is another important metric. Green synthetic protocols aim for a low E-factor. By implementing strategies such as solvent-free conditions and using benign, recyclable catalysts, the E-factor for the synthesis of compounds via the Knoevenagel condensation can be significantly reduced. researchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for (E)-4-Phenyl-pent-2-enoic Acid Transformations

Research into novel catalytic systems for α,β-unsaturated carboxylic acids is an active area. The focus is on developing more efficient, selective, and sustainable methods for their synthesis and transformation. For compounds structurally similar to this compound, investigations often involve:

Transition Metal Catalysis: Development of catalysts based on metals like palladium, rhodium, and copper for reactions such as cross-coupling, hydrogenation, and carboxylation.

Biocatalysis: The use of enzymes to catalyze reactions under mild conditions, offering high stereoselectivity.

Organocatalysis: The application of small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals.

While these catalytic strategies are prevalent for the broader class of compounds, specific studies detailing their application to this compound have not been identified.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is a significant trend in modern chemical manufacturing. These technologies offer advantages in terms of safety, scalability, and reproducibility. For the synthesis of cinnamic acid derivatives, which share a structural motif with this compound, flow chemistry has been explored to improve reaction efficiency and yield. However, there is no specific information available in the scientific literature regarding the integration of this compound synthesis or transformation into flow chemistry or automated systems.

Advanced Functional Material Applications

α,β-Unsaturated carboxylic acids can serve as monomers or building blocks for the creation of functional polymers and materials. Their carbon-carbon double bond and carboxylic acid group allow for various polymerization and modification reactions. Potential applications for such materials could include:

Polymers with specific optical or electronic properties.

Biodegradable materials.

Functional coatings and adhesives.

Despite these possibilities, there is no current research detailing the use of this compound in the development of advanced functional materials.

Interdisciplinary Research with this compound

Interdisciplinary research often drives innovation by applying chemical compounds to new biological or material science contexts. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, leading to interdisciplinary studies in pharmacology and medicinal chemistry. However, there is a lack of published interdisciplinary research specifically involving this compound. Future investigations could potentially explore its biological properties or its utility in areas such as agrochemicals or as a molecular probe, but such studies have not yet been reported.

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to account for off-target effects. Use meta-analysis of published datasets to identify confounding variables (e.g., solvent choice, cell line variability). Transparent reporting of raw data and statistical methods (e.g., ANOVA with post-hoc tests) is critical .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting anti-inflammatory pathways?

- Methodological Answer : Systematically modify substituents on the phenyl ring and α/β positions of the enoic acid. Evaluate COX-2 inhibition via in vitro enzymatic assays and correlate with molecular docking simulations. Include positive controls (e.g., ibuprofen) and assess cytotoxicity in parallel using MTT assays .

Q. What advanced techniques quantify trace impurities in this compound batches?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column and gradient elution to separate impurities. Use charged aerosol detection (CAD) for non-UV-active species. Validate methods per ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .

Data Analysis & Presentation

Q. How should researchers statistically analyze contradictory spectral data for this compound polymorphs?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to XRD or Raman spectra to differentiate polymorphic forms. Report confidence intervals for peak assignments and include error bars in comparative plots. Reference crystallographic databases (e.g., Cambridge Structural Database) for validation .

Q. How to ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.